molecular formula C7H12ClN3O2 B12366907 3-Methyl-D-histidine-d3 (hydrochloride)

3-Methyl-D-histidine-d3 (hydrochloride)

Cat. No.: B12366907
M. Wt: 208.66 g/mol
InChI Key: VWCFOWBWRITCRS-QKBJTWEASA-N
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Description

3-Methyl-D-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-D-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-D-histidine-d3 (hydrochloride) involves the incorporation of deuterium into 3-Methyl-D-histidine hydrochloride. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 3-Methyl-D-histidine-d3 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-D-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

3-Methyl-D-histidine-d3 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-D-histidine-d3 (hydrochloride) involves its incorporation into proteins like actin and myosin. These proteins play a crucial role in muscle contraction and other cellular processes. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, providing valuable insights into protein dynamics and muscle metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-D-histidine-d3 (hydrochloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

208.66 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m1./s1/i1D3;

InChI Key

VWCFOWBWRITCRS-QKBJTWEASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@H](C(=O)O)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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